2-Methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, which are both significant in various biological and chemical contexts. This compound is known for its unique structure, which combines the properties of both pyridine and pyrrole rings, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells . It exerts its effects by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of kinase activity by binding to the ATP-binding site of target enzymes . This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting the activation of signaling cascades. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is metabolized through several pathways in the body. The primary metabolic pathway involves cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism is influenced by various factors, including enzyme expression levels and the presence of co-factors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues is influenced by factors such as tissue perfusion and the expression of transporters.
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. For instance, phosphorylation of this compound can enhance its nuclear localization, facilitating its interaction with transcription factors and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-iodopyridine with a suitable base can lead to the formation of the pyrrolopyridine core . Another method involves the use of palladium-catalyzed cyclization reactions, which are known for their efficiency in forming heterocyclic compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different biological activities.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrimidine ring fused to a pyrrole ring, known for its anticancer properties.
Pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring fused to a pyrrole ring, exhibiting diverse biological activities.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the combination of pyridine and pyrrole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMDRQBWSQEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496835 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-56-9 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.